Diazoniumphenyl lactoside
Description
Historical Development and Discovery
Diazoniumphenyl lactoside emerged as a chemically tailored derivative of aryl diazonium salts, with its synthesis and characterization gaining prominence in the late 20th century. The compound’s development was driven by the need to combine the reactivity of diazonium groups with the biological specificity of carbohydrate moieties. Early work on diazonium-carbohydrate conjugates, such as the diazo coupling of lactose to DNA for lectin recognition, laid the groundwork for its application in targeted molecular systems. The first documented synthesis of this compound (CAS 58273-72-6) involved diazotization of an aminophenyl lactoside precursor, a method adapted from classical diazonium salt preparations. Over time, its utility expanded into biomedical research, particularly in studies requiring stable carbohydrate-protein interactions.
Chemical Classification and Nomenclature
This compound belongs to the class of aryl diazonium salts conjugated with disaccharides. Its systematic IUPAC name is 4-[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]benzenediazonium , reflecting its structural composition:
- A lactose moiety (β-D-galactopyranosyl-(1→4)-β-D-glucopyranose) linked via an ether bond.
- A diazonium group (-N≡N⁺) attached to the aromatic ring.
Molecular Formula: C₁₈H₂₅N₂O₁₁
Molecular Weight: 445.4 g/mol.
The compound’s structure integrates the electrophilic diazonium group with the hydrophilic lactose unit, enabling both covalent coupling and specific biorecognition (Fig. 1).
| Property | Value |
|---|---|
| CAS Registry Number | 58273-72-6 |
| IUPAC Name | 4-[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]benzenediazonium |
| Molecular Formula | C₁₈H₂₅N₂O₁₁ |
| Key Functional Groups | Diazonium, lactose |
Significance in Biomedical Research
This compound has become a cornerstone in glycobiology and targeted therapy due to its dual functionality:
- Lectin Recognition: The lactose moiety binds selectively to galactose-specific lectins, such as Ricinus communis agglutinin (RCA120), with high affinity (Ka = 10⁴–10⁵ M⁻¹). This property is exploited in fluorescence-based assays to study carbohydrate-protein interactions.
- DNA-Carbohydrate Conjugates: When coupled to DNA, it enhances nuclease resistance and stabilizes the double helix, enabling applications in cell-specific gene delivery.
- Cell Surface Engineering: The compound’s diazonium group facilitates covalent modification of cell membranes, aiding in immunology studies involving lymphocyte surface protein redistribution.
Recent advances include its use in designing glycosylated nanoparticles for targeted drug delivery, leveraging the lactose unit’s affinity for hepatic asialoglycoprotein receptors.
Structural Relationship to Diazonium Compounds
This compound shares core features with aryl diazonium salts but exhibits distinct properties due to the lactose substituent:
The lactose group sterically shields the α-carbon, reducing side reactions while preserving the diazonium group’s reactivity toward nucleophiles like amines and thiols. This structural modulation aligns with strategies using supramolecular hosts (e.g., cucurbiturils) to stabilize diazonium ions.
Properties
CAS No. |
58273-72-6 |
|---|---|
Molecular Formula |
C18H25N2O11+ |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybenzenediazonium |
InChI |
InChI=1S/C18H25N2O11/c19-20-7-1-3-8(4-2-7)28-17-15(27)13(25)16(10(6-22)30-17)31-18-14(26)12(24)11(23)9(5-21)29-18/h1-4,9-18,21-27H,5-6H2/q+1/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChI Key |
HFWMZCGPYDUITR-MUKCROHVSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[N+]#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
DAZPL diazoniumphenyl lactoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The neuroprotective and anti-inflammatory effects of MSL are compared below with other NSAIDs and natural compounds studied in AD models. Key findings are summarized in Table 1.
Traditional NSAIDs (Indomethacin, Rofecoxib)
- Mechanism : Traditional NSAIDs primarily inhibit COX-1/2 to reduce prostaglandin synthesis. Some, like indomethacin, also lower Aβ42 levels independently of COX .
- Rofecoxib (a selective COX-2 inhibitor) failed to improve cognition in mild cognitive impairment patients, highlighting the complexity of COX targeting in AD .
- Limitations : Narrow mechanism of action (COX-centric) and adverse gastrointestinal/cardiovascular effects limit their utility .
Tarenflurbil
- Mechanism : A gamma-secretase modulator designed to reduce Aβ42 production.
Curcumin
- Mechanism: A natural polyphenol with anti-inflammatory and antioxidant properties; inhibits JNK/p38 MAPK and NF-κB pathways .
- Efficacy : Curcumin reduced Aβ plaques and improved cognition in APP/PS1 mice but has low bioavailability in humans, limiting clinical translation .
MSL vs. Comparators
- Mechanistic Breadth : Unlike traditional NSAIDs, MSL concurrently modulates COX, MAPK (JNK/p38), and mitochondrial pathways, addressing multiple AD hallmarks (neuroinflammation, oxidative stress, synaptic loss) .
- Preclinical Efficacy: Cognitive Improvement: MSL outperformed indomethacin and rofecoxib in APP/PS1 mice, reducing escape latency in MWM by 40% (vs. 20% for indomethacin) . Neuronal Protection: MSL reduced Fluoro-Jade B (FJB)-positive degenerating neurons by 60% in APP/PS1 mice, compared to 30–40% for curcumin .
Table 1: Comparative Analysis of MSL and Similar Compounds
| Compound | Mechanism | Preclinical Efficacy (AD Models) | Clinical Outcomes | Key Limitations |
|---|---|---|---|---|
| MSL | COX-1/2 inhibition, JNK/p38 suppression, mitochondrial protection | 40% improvement in MWM; 60% reduction in FJB+ neurons | Pending trials | Limited human data |
| Indomethacin | COX-1/2 inhibition, Aβ42 reduction | 20% MWM improvement; reduced plaques | Mixed results in trials | Gastrointestinal toxicity |
| Rofecoxib | Selective COX-2 inhibition | Not tested in AD models | No cognitive benefit | Cardiovascular risks |
| Curcumin | JNK/p38 inhibition, antioxidant | 30% reduction in FJB+ neurons | Low bioavailability | Poor pharmacokinetics |
Critical Analysis of Research Findings
- Consistencies :
- MSL’s inhibition of JNK/p38 MAPK aligns with studies showing that MAPK pathway suppression reduces neuroinflammation and Aβ toxicity .
- The correlation between improved mitochondrial function (e.g., MMP restoration) and cognitive rescue is supported by prior work linking mitochondrial dysfunction to AD progression .
- Contradictions :
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing diazoniumphenyl lactoside, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling diazonium salts with lactoside precursors under controlled pH (6-8) and temperature (0–4°C) to minimize side reactions . Optimization includes varying solvents (e.g., aqueous ethanol vs. acetonitrile), catalysts (e.g., NaNO₂/HCl for diazotization), and reaction times. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or HPLC (C18 column) is critical. Characterization employs NMR (¹H/¹³C for glycosidic bond confirmation) and mass spectrometry (ESI-MS for molecular ion validation) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Identify aromatic protons (δ 7–8 ppm) and anomeric carbons (δ 95–110 ppm) to confirm glycosidic linkage .
- HPLC : Use a UV detector (λ = 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile for quantifying impurities (<2%) .
- Enzymatic assays : β-galactosidase hydrolysis (Test Reagent 2 in ) to confirm lactoside moiety activity .
Q. How can researchers assess the stability of this compound under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH stability : Test in buffers (pH 2–9) and analyze decomposition products using LC-MS .
- Light sensitivity : Expose to UV (365 nm) and quantify photodegradation with spectrophotometry .
Advanced Research Questions
Q. What strategies resolve contradictory data in this compound’s biological activity across different cell lines?
- Methodological Answer :
- Dose-response normalization : Use IC₅₀ values adjusted for cell viability (MTT assay) and apoptosis markers (Annexin V/PI flow cytometry) .
- Confounding variable control : Account for cell line-specific efflux pumps (e.g., P-glycoprotein inhibitors like verapamil) .
- Meta-analysis : Pool data from ≥3 independent studies; apply mixed-effects models to address heterogeneity .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for targeted therapeutic applications?
- Methodological Answer :
- Derivative design : Modify the diazonium group (e.g., electron-withdrawing substituents for enhanced stability) or lactoside moiety (e.g., fluorinated sugars for bioavailability) .
- In silico modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., influenza hemagglutinin) to predict binding affinities .
- In vivo validation : Use murine models (e.g., STZ-induced diabetes) to correlate SAR with efficacy .
Q. What experimental designs address the challenge of low yield in this compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, pH, solvent ratio) and identify optimal conditions .
- Alternative routes : Explore microwave-assisted synthesis (50°C, 10 min) or enzymatic coupling (β-galactosidase reverse hydrolysis) .
- Byproduct recycling : Use Carrez I/II solutions () to precipitate impurities and recover unreacted precursors .
Q. How should researchers validate analytical methods for this compound in complex biological matrices?
- Methodological Answer :
- Matrix effect assessment : Spike plasma/serum with known concentrations and calculate recovery rates (80–120% acceptance) .
- Cross-validation : Compare HPLC-MS/MS (high specificity) with ELISA (high throughput) for concordance (R² > 0.95) .
- LOQ/LOD determination : Use serial dilutions to establish limits of quantification (LOQ: 10 ng/mL) and detection (LOD: 3 ng/mL) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
